molecular formula C12H15N3S B12706430 Azd 9821 [who-DD] CAS No. 1182820-70-7

Azd 9821 [who-DD]

Cat. No.: B12706430
CAS No.: 1182820-70-7
M. Wt: 233.33 g/mol
InChI Key: GTXFOEHPKNATLV-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AZD 9821 is a compound referenced under the World Health Organization Drug Dictionary (WHO-DD) coding system, which standardizes pharmacological agents for regulatory and clinical use . These compounds are primarily kinase inhibitors targeting pathways such as PI3K/Akt and TOR, with applications in oncology and antimicrobial therapy . For instance, AZD0530 (a src kinase inhibitor) demonstrates efficacy in modulating cell cycle progression by inducing G1/S arrest, akin to iron chelation effects .

Properties

CAS No.

1182820-70-7

Molecular Formula

C12H15N3S

Molecular Weight

233.33 g/mol

IUPAC Name

(6R)-6-N-ethyl-6,7-dihydro-5H-cyclopenta[f][1,3]benzothiazole-2,6-diamine

InChI

InChI=1S/C12H15N3S/c1-2-14-9-3-7-5-10-11(6-8(7)4-9)16-12(13)15-10/h5-6,9,14H,2-4H2,1H3,(H2,13,15)/t9-/m1/s1

InChI Key

GTXFOEHPKNATLV-SECBINFHSA-N

Isomeric SMILES

CCN[C@@H]1CC2=CC3=C(C=C2C1)SC(=N3)N

Canonical SMILES

CCNC1CC2=CC3=C(C=C2C1)SC(=N3)N

Origin of Product

United States

Preparation Methods

The synthetic routes and reaction conditions for AZD 9821 involve several steps. The preparation typically starts with the synthesis of the benzoxazine monomer via a solventless process. The solidified monomer is then ground into a fine powder, and azodicarbonamide is added in different weight ratios . The industrial production methods for AZD 9821 are not extensively documented, but they likely involve similar steps with optimization for large-scale production.

Chemical Reactions Analysis

AZD 9821 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of sulfoxides or sulfones, while reduction reactions may yield amines or other reduced forms of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Mechanism of Action and Target Pathways

Compound Target Pathway Mechanism of Action Key Applications References
AZD 9821 Undefined (WHO-DD) Presumed kinase inhibition Under investigation
AZD0530 Src kinase Blocks G1/S phase transition Cancer therapy
AZD8835 PI3K/Akt Inhibits BRCA1/BRCA2 mRNA and p-ERK Ovarian cancer, chemoresistance
AZD5363 PI3K/Akt Reduces Akt phosphorylation (S473) Solid tumors, ovarian cancer
RAP + AZD (TORi) TOR kinase Synergistic mycelial growth inhibition Antifungal therapy

Efficacy in Synergistic Combinations

  • AZD + RAP (TOR inhibitors) :
    • IC50 Reduction : In Phytophthora infestans strains T30-4 and 002, the combination of AZD and RAP reduced IC50 values by 5- to 20-fold compared to single-agent use. For example:
  • T30-4: RAP IC50 = 5 µM (single) vs. 0.5 µM (combination); AZD IC50 = 0.5 µM (single) vs. 0.1 µM (combination) .
  • 002: AZD IC50 = 0.1 µM (single) vs. 0.005 µM (combination) .

    • Synergy Metrics : Combination Index (CI) < 1 confirmed synergistic effects, outperforming RAP + KU or RAP + Torin1 .
  • AZD + PKI (Kinase Inhibitors) :

    • In colon cancer spheroids, AZD combined with PKI reduced ATP content by 60% (vs. 30% for single agents), indicating enhanced cytotoxicity .

Structural and Binding Comparisons

  • Ligand-Binding Cavity (LBC) Interactions :
    • AZD analogs (e.g., compound 9 and 21) bind to the LBC of estrogen receptors via H-bonds with residues L346, E419, and G420, similar to other PI3K inhibitors .
    • In contrast, compounds 13 and 20 interact with the H11-12 loop (critical for Y537S mutations), showcasing divergent binding modes despite shared targets .

Limitations and Challenges

  • Discordant In Vitro/In Vivo Results : AZD compounds (e.g., AZD5363) show robust in vitro synergy with paclitaxel but lack in vivo validation, highlighting translational gaps .
  • Resistance Mechanisms : In ovarian cancer, AZD8835’s efficacy is strain-dependent, with reduced impact in KRAS-mutant cells lacking BRCA1/BRCA2 suppression .

Data Tables

Table 1. Comparative IC50 Values of AZD-Based Combinations

Strain/Model Single Agent (IC50) Combination (IC50) Fold Reduction Reference
P. infestans T30-4 RAP: 5 µM; AZD: 0.5 µM RAP + AZD: 0.5 + 0.1 µM RAP: 10x; AZD: 5x
P. infestans 002 RAP: 0.5 µM; AZD: 0.1 µM RAP + AZD: 0.05 + 0.005 µM RAP: 10x; AZD: 20x

Table 2. Transcriptional Impact of AZD Compounds

Compound Gene/Protein Suppression Functional Outcome Reference
AZD8835 BRCA1/BRCA2 mRNA; p-ERK Chemoresistance reversal
AZD0530 Src kinase activity G1/S cell cycle arrest

Q & A

Basic Research Questions

Q. What are the primary methodological considerations for synthesizing and characterizing AZD 9821 in preclinical studies?

  • Answer : Synthesis protocols must include detailed descriptions of reaction conditions (e.g., temperature, catalysts), purity validation methods (e.g., HPLC, NMR), and stability testing under varying storage conditions. Characterization should follow ICH guidelines, with raw data on crystallinity, solubility, and spectroscopic profiles archived for reproducibility .

Q. How can conflicting efficacy data from AZD 9821 in vitro vs. in vivo models be reconciled?

  • Answer : Apply a tiered validation approach:

  • Step 1: Replicate experiments using standardized cell lines (e.g., ATCC-certified) and animal models (e.g., genetically homogeneous strains) to reduce variability.
  • Step 2: Cross-validate results using orthogonal assays (e.g., fluorescence-based vs. radiometric assays for enzyme inhibition).
  • Step 3: Use meta-analysis tools to quantify heterogeneity across studies, incorporating covariates like dosage regimens and species-specific metabolism .

Q. What statistical methods are appropriate for analyzing dose-response relationships in AZD 9821 toxicity studies?

  • Answer : Non-linear regression models (e.g., Hill equation) are preferred for sigmoidal dose-response curves. For skewed data, apply Box-Cox transformations. Report confidence intervals and effect sizes (e.g., IC₅₀ with 95% CI) instead of p-values alone .

Advanced Research Questions

Q. How to design a robust structure-activity relationship (SAR) study for AZD 9821 analogs with minimal synthetic bias?

  • Answer :

  • Design: Use combinatorial chemistry libraries with systematic variation of substituents (e.g., halogenation, alkyl chain length).
  • Analysis: Apply machine learning (e.g., random forest or gradient boosting) to identify pharmacophore features correlated with target binding.
  • Validation: Confirm predictions using X-ray crystallography or cryo-EM to visualize ligand-receptor interactions .

Q. What strategies resolve contradictions in AZD 9821’s mechanism of action across different cancer subtypes?

  • Answer :

  • Hypothesis-driven approach: Use CRISPR-Cas9 knockouts of suspected pathway components (e.g., PTEN, AKT) to isolate context-dependent effects.
  • Multi-omics integration: Combine transcriptomic, proteomic, and metabolomic datasets to identify compensatory pathways in resistant subtypes.
  • Clinical correlation: Cross-reference preclinical findings with patient-derived xenograft (PDX) models and biomarker data from early-phase trials .

Q. How to optimize the reproducibility of AZD 9821 pharmacokinetic studies across heterogeneous populations?

  • Answer :

  • Population stratification: Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to account for covariates like age, renal function, and CYP450 polymorphisms.
  • Open-source tools: Share protocols via platforms like Zenodo, including raw mass spectrometry files and pharmacokinetic modeling scripts (e.g., NONMEM, Monolix).
  • Sensitivity analysis: Quantify the impact of assay variability (e.g., LC-MS/MS vs. ELISA) on AUC and Cmax calculations .

Methodological Frameworks

Q. What systematic review criteria ensure comprehensive coverage of AZD 9821’s preclinical and clinical data?

  • Answer : Follow PRISMA guidelines:

  • Search strategy: Query PubMed, Embase, and ClinicalTrials.gov using MeSH terms (e.g., "AZD 9821" AND "kinase inhibitor").
  • Inclusion criteria: Prioritize studies with full methodological transparency (e.g., raw Western blot images, statistical code).
  • Risk of bias assessment: Use SYRCLE’s tool for animal studies and Cochrane’s RoB 2 for clinical trials .

Q. How to integrate AZD 9821’s experimental data into existing theoretical models of drug resistance?

  • Answer :

  • Mechanistic modeling: Develop ordinary differential equation (ODE) models of AZD 9821’s target engagement and efflux pump dynamics.
  • Comparative analysis: Overlay AZD 9821’s resistance profile with structurally related compounds (e.g., AZD5363) to identify shared vs. unique escape mechanisms.
  • Validation: Test model predictions using isogenic cell lines with graded expression of resistance markers (e.g., ABC transporters) .

Data Reporting Standards

Q. What minimal data must be included in publications on AZD 9821 to enable replication?

  • Answer : Per Beilstein Journal guidelines:

  • Synthesis: Detailed reaction schemes, purification methods, and spectroscopic data (e.g., <sup>1</sup>H/<sup>13</sup>C NMR shifts).
  • Biological assays: Positive/negative controls, batch numbers for critical reagents (e.g., antibodies), and instrument calibration records.
  • Statistical reporting: Full ANOVA tables, exact n-values per group, and software version numbers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.